molecular formula C6H7Cl2N3O B581059 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole CAS No. 1243250-17-0

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole

Cat. No.: B581059
CAS No.: 1243250-17-0
M. Wt: 208.042
InChI Key: ILQNPZBUICZSGH-UHFFFAOYSA-N
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Description

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with dichloro groups and a tetrahydrofuran moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with tetrahydrofuran in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium hydroxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions include various substituted triazoles and their oxidized or reduced derivatives.

Scientific Research Applications

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dichloro-1H-1,2,4-triazole: Lacks the tetrahydrofuran moiety but shares the triazole ring and dichloro substitution.

    1-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Contains the tetrahydrofuran moiety but lacks the dichloro substitution.

Uniqueness: The presence of both the dichloro groups and the tetrahydrofuran moiety in 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole imparts unique chemical and biological properties that are not observed in the similar compounds mentioned above. This makes it a valuable compound for diverse research applications.

Biological Activity

3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole (DCTT) is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of DCTT, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₇Cl₂N₃O
  • Molecular Weight : 208.04 g/mol
  • CAS Number : 1243250-17-0
  • Physical State : White crystalline solid
  • Melting Point : 112-115°C
  • Solubility : Soluble in water and organic solvents like ethanol .

The biological activity of DCTT is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to several biological effects. Notably, its triazole ring structure is known for conferring significant antimicrobial properties.

Antimicrobial Activity

DCTT has been studied for its potential antimicrobial properties against various pathogens. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of antibacterial and antifungal activities.

  • Antibacterial Activity :
    • DCTT has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies using the agar disc-diffusion method reported significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.
    • The Minimum Inhibitory Concentration (MIC) values for DCTT derivatives were found to be comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .
  • Antifungal Activity :
    • The compound's antifungal properties have also been documented, particularly against strains resistant to conventional treatments. DCTT derivatives demonstrated efficacy in inhibiting fungal growth in vitro .

Antiviral Activity

Emerging research suggests that DCTT may possess antiviral properties as well. Triazole derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions. Studies have indicated that triazoles can effectively target viruses such as HIV and influenza .

Case Studies

Several studies have focused on the synthesis and biological evaluation of DCTT and its derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various DCTT derivatives and evaluated their antibacterial activities against resistant strains. The results indicated that modifications to the tetrahydrofuran moiety significantly impacted antibacterial potency .
  • Comparative Analysis :
    • In a comparative study involving different triazole compounds, DCTT was highlighted for its unique structural features that enhance its biological activity compared to other triazoles lacking the tetrahydrofuran group .

Research Findings Summary

Study FocusFindings
Antibacterial ActivitySignificant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Antifungal ActivityEffective against resistant fungal strains in vitro .
Antiviral PotentialPromising results against HIV and influenza viruses; mechanism involves targeting viral enzymes .
Structural ModificationsAlterations in the tetrahydrofuran moiety enhance biological activity; ongoing research into SAR (structure-activity relationship) .

Properties

IUPAC Name

3,5-dichloro-1-(oxolan-2-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNPZBUICZSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203150
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-17-0
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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